6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one
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Overview
Description
6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one is a synthetic organic compound characterized by a pyrimidinone core substituted with a 4-fluorophenyl group and a 3-(trifluoromethyl)benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors such as urea derivatives with β-diketones under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative reacts with the pyrimidinone core.
Attachment of the 3-(Trifluoromethyl)benzyl Group: This can be accomplished via a Friedel-Crafts alkylation reaction, where the pyrimidinone core is alkylated with a trifluoromethylbenzyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyrimidinone core, potentially converting it to a dihydropyrimidine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions often involve strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings enhance its binding affinity and specificity, potentially inhibiting or modulating the activity of target proteins. This can lead to downstream effects on cellular pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one
- 6-(4-bromophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one
- 6-(4-methylphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one
Uniqueness
Compared to its analogs, 6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one exhibits unique properties due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. The trifluoromethyl group further enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development.
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N2O/c19-15-6-4-13(5-7-15)16-9-17(25)24(11-23-16)10-12-2-1-3-14(8-12)18(20,21)22/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZIAHPFQWSDMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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